1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The specific molecular structure of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse and depend on the specific compound and reaction conditions . The specific chemical reactions involving “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds can vary widely depending on the specific compound . The specific physical and chemical properties of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing novel compounds related to 2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole and evaluating their antimicrobial properties. For instance, Padmavathi et al. (2008) synthesized novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, showing pronounced antimicrobial activity in certain compounds (Padmavathi, Thriveni, Reddy, & Deepti, 2008). Similarly, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety as potential antibacterial agents, with several compounds demonstrating high activities (Azab, Youssef, & El‐Bordany, 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with pyrazole-containing compounds can vary widely depending on the specific compound and its intended use . The specific safety and hazards of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Future Directions
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The future directions for “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Properties
IUPAC Name |
2-methyl-4-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-20-19(13-26-14)15-5-7-17(8-6-15)27(24,25)23-10-3-4-16(12-23)18-9-11-22(2)21-18/h5-9,11,13,16H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDKSQCOYLIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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